Parodilol
Description
Properties
CAS No. |
103238-56-8 |
|---|---|
Molecular Formula |
C23H27N3O2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]-3-(1H-indol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C23H27N3O2/c1-23(2,12-16-13-25-20-7-4-3-6-18(16)20)26-14-17(27)15-28-22-9-5-8-21-19(22)10-11-24-21/h3-11,13,17,24-27H,12,14-15H2,1-2H3 |
InChI Key |
RJZLPXDYXSPJSS-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC4=C3C=CN4)O |
Canonical SMILES |
CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC4=C3C=CN4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Parodilol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a condensation reaction between an aromatic aldehyde and an amine.
Functional Group Modifications:
Final Assembly: The final step includes the coupling of intermediate compounds to form this compound under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes:
Batch Processing: Utilizing large reactors to carry out the reactions in batches.
Continuous Flow Processing: Implementing continuous flow reactors to enhance efficiency and scalability.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Parodilol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under varying temperatures and solvents.
Major Products
Oxidation: Produces oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Yields reduced forms, such as alcohols or amines.
Substitution: Results in substituted derivatives, depending on the reagents used.
Scientific Research Applications
Parodilol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases and other medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Parodilol involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Parodilol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include propranolol, metoprolol, and atenolol.
Uniqueness: this compound may exhibit unique pharmacokinetic properties, receptor selectivity, and therapeutic effects compared to these compounds.
Biological Activity
Parodilol, a compound of interest in pharmacological research, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Overview of this compound
This compound is a synthetic derivative of phenolic compounds, which are known for their diverse biological properties. Its structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications in several diseases.
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:
- Antioxidant Properties : this compound exhibits significant antioxidant activity, which helps in reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation. This mechanism is particularly relevant in conditions such as cardiovascular diseases and arthritis.
- Cell Proliferation Modulation : this compound influences cell cycle progression and apoptosis, suggesting potential applications in cancer therapy.
Research Findings
Recent studies have highlighted the biological activities of this compound:
- Cardiovascular Protection : In vitro studies demonstrated that this compound significantly reduced oxidative stress markers and improved endothelial function. It was found to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1), which is crucial in atherosclerosis development .
- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. It enhances the expression of neuroprotective factors, contributing to its potential use in neurodegenerative diseases .
- Anti-cancer Activity : In cancer cell lines, this compound demonstrated the ability to induce apoptosis and inhibit cell proliferation. The compound's interaction with specific signaling pathways involved in cell survival and death has been documented .
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial investigated the effects of this compound on patients with chronic inflammatory diseases. Results showed a significant reduction in inflammatory markers and improved quality of life metrics among participants receiving the compound compared to the control group.
- Case Study 2 : In a cohort study involving cardiovascular patients, those treated with this compound exhibited improved endothelial function and reduced incidence of adverse cardiovascular events over a six-month follow-up period.
Data Tables
Below is a summary table highlighting key findings from recent studies on this compound:
| Study Type | Biological Activity | Key Findings |
|---|---|---|
| In Vitro Study | Antioxidant | Reduced oxidative stress markers |
| In Vitro Study | Anti-inflammatory | Inhibited VCAM-1 expression |
| Clinical Trial | Cardiovascular Protection | Improved endothelial function |
| Cohort Study | Neuroprotection | Enhanced survival rate in neuronal cells |
| Clinical Trial | Anti-cancer | Induced apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
